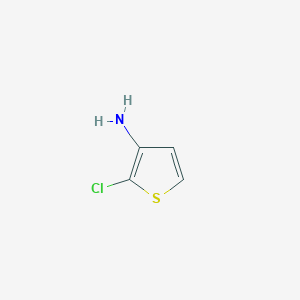

2-Chlorothiophen-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorothiophen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-4-3(6)1-2-7-4/h1-2H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXVBYWTBWFDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chlorothiophen 3 Amine and Its Precursors

Strategies for the Synthesis of 2-Chlorothiophene (B1346680) and Related Halogenated Thiophenes

The creation of the 2-chlorothiophene scaffold is a critical first step. Various methods have been developed to achieve this, primarily through direct halogenation of the thiophene (B33073) ring or by derivatizing thiophene to facilitate halogen introduction.

Direct Halogenation Approaches

Direct chlorination of thiophene can be a straightforward method for producing 2-chlorothiophene. Thiophene is highly reactive towards electrophilic substitution, and halogenation occurs readily, often at room temperature or even at lower temperatures in the dark. iust.ac.irderpharmachemica.com The rate of halogenation of thiophene is significantly faster than that of benzene. iust.ac.irderpharmachemica.com

One patented method involves the in situ generation of chlorine from hydrogen peroxide and concentrated hydrochloric acid. This reaction is performed at low temperatures (-10 to 0 °C) in a stirred reactor to control the reaction and enhance the yield of 2-chlorothiophene. google.com The process is advantageous for large-scale production due to its short route and the use of inexpensive and readily available raw materials. google.com

Continuous processes for the nuclear halogenation of thiophene have also been developed to control the reaction and minimize polychlorination by limiting the contact time of the reactants. google.com By carefully controlling reaction conditions, such as the molar ratio of thiophene to halogen, it is possible to obtain mainly mono-halogenated thiophenes. google.com For instance, reacting thiophene with chlorine at a high thiophene-to-chlorine molar ratio can yield 2-chlorothiophene with high selectivity. google.com

Other reagents, such as sulfuryl chloride, can also be employed for the chlorination of thiophenes. jcu.edu.au

Methods via Thiophene Derivatization

An alternative to direct halogenation is the derivatization of the thiophene ring to control the position of halogenation. This can involve the use of organometallic intermediates or the introduction of directing groups.

One approach involves the lithiation of thiophene followed by reaction with a halogen source. For example, treating a thiophene derivative with a lithium source like n-butyllithium creates a lithiated intermediate that can then be reacted with bromine to produce a bromothiophene derivative. google.com This method allows for regioselective halogenation.

Transition-metal-catalyzed reactions also provide a powerful tool for the synthesis of halogenated thiophenes. For example, palladium-catalyzed direct arylation of thiophenes with aryl halides can be used to introduce various substituents. researchgate.net While not a direct halogenation of the parent thiophene, these cross-coupling methods are crucial for building more complex halogenated thiophene structures. jcu.edu.au

Approaches to Introduce the Amine Functionality

Once the 2-chlorothiophene core is established, the next critical step is the introduction of the amine group at the 3-position. This can be achieved through several synthetic strategies.

Direct Amination Reactions

Direct amination of halo-heterocycles, including chlorothiophenes, can be accomplished using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand, is a prominent method for forming C-N bonds. acs.orgresearchgate.net This methodology has been successfully applied to the amination of chlorothiophenes with various amines. acs.orgresearchgate.net For instance, the coupling of 2-chlorothiophene with anilines or cyclic secondary amines can be achieved in the presence of a palladium catalyst and a base like sodium tert-butoxide. acs.org

Copper-catalyzed amination reactions also offer a viable route. researchgate.netresearchgate.net These reactions can be effective for the amination of both activated and unactivated halothiophenes with a variety of amines, including primary and secondary amines. researchgate.net The use of ligands such as N,N-dimethylethanolamine can facilitate these transformations under relatively mild conditions. researchgate.net

Reduction of Nitro or Nitrile Precursors to the Amine

A common and effective strategy for introducing an amine group is through the reduction of a corresponding nitro-substituted precursor. The synthesis of 2-chloro-3-nitrothiophene (B1346136) serves as a key intermediate in this pathway. chemicalbook.com The nitro group is a strong electron-withdrawing group, which can facilitate its introduction onto the thiophene ring via nitration.

The reduction of the nitro group to an amine can be achieved using various reducing agents. A standard method involves the use of iron powder in acetic acid. clockss.org Other reducing agents, such as tin(II) chloride or catalytic hydrogenation, can also be employed for this transformation. smolecule.com This two-step process of nitration followed by reduction is a reliable method for the synthesis of aminothiophenes.

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) can also be utilized to introduce an amine group onto the thiophene ring. libretexts.org In this approach, a leaving group, such as a halogen, at the 3-position of the thiophene ring is displaced by an amine nucleophile. libretexts.orglibretexts.orgsavemyexams.com For this reaction to be efficient, the thiophene ring usually needs to be activated by the presence of an electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group. mdpi.com

For example, the reaction of 2-chloro-3-nitrothiophene with an amino acid derivative in the presence of a base like potassium carbonate can lead to the substitution of the chlorine atom by the amino group. clockss.org The activating effect of the nitro group at the 3-position facilitates the nucleophilic attack by the amine.

Multistep Synthetic Routes to 2-Chlorothiophen-3-amine

Multistep syntheses are fundamental to obtaining this compound, allowing for the controlled and regioselective placement of the chloro and amino functionalities. These routes can be broadly categorized into sequential functionalization of a pre-existing thiophene ring and convergent approaches where fragments are combined to build the target molecule.

Sequential Functionalization of Thiophene Ring

A common and logical approach to this compound involves the stepwise modification of the thiophene molecule. This linear sequence typically begins with the chlorination of the thiophene ring, followed by the introduction of a nitrogen-containing group at the 3-position, which is then converted to the amine.

A plausible and widely utilized pathway involves the following key transformations:

Chlorination of Thiophene: The synthesis often commences with the direct chlorination of thiophene to produce 2-chlorothiophene. This electrophilic substitution reaction must be carefully controlled to favor the formation of the 2-monosubstituted product.

Nitration of 2-Chlorothiophene: The subsequent step is the introduction of a nitro group (—NO₂) onto the 2-chlorothiophene ring. Due to the directing effects of the chloro substituent, the nitration is expected to yield a mixture of isomers. The 3-nitro isomer, 2-chloro-3-nitrothiophene, is the key intermediate in this sequence. This step typically employs nitrating agents like nitric acid in the presence of a strong acid catalyst.

Reduction of the Nitro Group: The final step is the reduction of the nitro group in 2-chloro-3-nitrothiophene to the desired primary amine. This transformation can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon (Pd/C), or chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.org

Table 1: Plausible Sequential Synthesis of this compound

| Step | Reactant | Key Reagents | Product | General Conditions |

|---|---|---|---|---|

| 1 | Thiophene | Cl₂ | 2-Chlorothiophene | Controlled temperature, often in a chlorinated solvent. |

| 2 | 2-Chlorothiophene | HNO₃, H₂SO₄ | 2-Chloro-3-nitrothiophene | Careful temperature control to manage the exothermic reaction and isomeric distribution. |

| 3 | 2-Chloro-3-nitrothiophene | Fe/CH₃COOH or H₂/Pd-C | This compound | Refluxing in acidic media or hydrogenation under pressure. |

Convergent Synthesis Approaches

The Gewald Reaction: This multicomponent reaction combines a ketone or aldehyde, an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org While not directly yielding this compound, the Gewald reaction is a prime example of a convergent strategy to build the aminothiophene core, which could then be functionalized. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

Convergent Synthesis of a Substituted Aminothiophene (AZD7762): A more complex, industrial-scale example that highlights the power of a convergent approach is the synthesis of the drug candidate AZD7762. acs.org In this process, a highly substituted aminothiophene intermediate is constructed in a one-pot sequence from a cinnamonitrile (B126248) precursor. This key intermediate is then coupled with another separately synthesized fragment to yield the final complex molecule. This strategy avoids a lengthy linear synthesis and allows for the efficient, large-scale production of the required thiophene building block with the desired substitution pattern already in place. acs.org

Table 2: General Principle of Convergent Synthesis (Gewald Reaction Example)

| Fragment 1 (Carbonyl) | Fragment 2 (Activated Nitrile) | Other Reagents | Base Catalyst | Product Type |

|---|---|---|---|---|

| Ketone (R¹-CO-R²) | Cyanoacetate (NC-CH₂-COOR³) | Sulfur (S₈) | Amine (e.g., Morpholine) | 2-Aminothiophene-3-carboxylate |

| Aldehyde (R¹-CHO) | Malononitrile (NC-CH₂-CN) | Sulfur (S₈) | Amine (e.g., Diethylamine) | 2-Amino-3-cyanothiophene |

Synthesis of Analogues and Compound Libraries Utilizing this compound

This compound is a versatile starting material for the synthesis of more complex heterocyclic systems, particularly fused ring structures of medicinal interest. Its bifunctional nature—a nucleophilic amine and a thiophene ring amenable to cross-coupling reactions—allows for diverse derivatization.

Synthesis of Thieno[3,2-d]pyrimidines: The amino group of this compound can act as a nucleophile to construct an adjacent pyrimidine (B1678525) ring. These thieno[3,2-d]pyrimidine (B1254671) scaffolds are of significant interest as they are core structures in various biologically active molecules, including selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and cyclin-dependent kinase 7 (CDK7). nih.govnih.gov A general approach involves the condensation of the aminothiophene with a suitable precursor to form the pyrimidine ring. Further functionalization can be achieved through subsequent reactions. For instance, sequential aromatic nucleophilic substitution (SNAr) and Suzuki coupling reactions on a dichlorinated thienopyrimidine core can generate a library of diverse analogues. nih.gov

Synthesis of Thieno[3,2-b]pyridines: Similarly, this compound can be a precursor for thieno[3,2-b]pyridines. These fused systems are also pharmacologically relevant, with derivatives showing potent activity against Mycobacterium tuberculosis by targeting the enoyl-ACP reductase (InhA). nih.gov The synthesis can involve the cyclization of the aminothiophene with a suitable three-carbon partner, such as a dicarbonyl compound or its equivalent, to form the pyridine (B92270) ring fused to the thiophene.

The generation of compound libraries from this compound often employs robust and high-throughput chemical methods. By reacting the aminothiophene with a diverse set of building blocks (e.g., various aldehydes, carboxylic acids, or sulfonyl chlorides) and employing coupling chemistries, a large number of unique analogues can be rapidly synthesized for screening purposes.

Table 3: Examples of Analogue Synthesis from Aminothiophene Precursors

| Starting Material Type | Key Reaction Type | Reagent Class | Resulting Scaffold | Reference Application |

|---|---|---|---|---|

| Aminothiophene derivative | Cyclocondensation | Formylating/Cyclizing agents | Thieno[3,2-d]pyrimidine | CDK7 Inhibitors nih.gov |

| Dihalogenated Thienopyrimidine | SNAr / Suzuki Coupling | Amines / Boronic Acids | Substituted Thieno[3,2-d]pyrimidines | h-NTPDase Inhibitors nih.gov |

| Aminothiophene derivative | Cyclization | Dicarbonyl compounds | Thieno[3,2-b]pyridine | Anti-Tuberculosis Agents nih.gov |

| 3-Aminothieno[2,3-b]pyridine | Acylation | Chloroacetyl chloride | Functionalized Thienopyridines | Synthesis of Heterocyclic Derivatives sciforum.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.